molecular formula C13H17NO4 B5887256 2-morpholin-4-ylethyl 4-hydroxybenzoate

2-morpholin-4-ylethyl 4-hydroxybenzoate

Cat. No.: B5887256
M. Wt: 251.28 g/mol
InChI Key: AJSLXVBGYKJOJG-UHFFFAOYSA-N
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Description

2-morpholin-4-ylethyl 4-hydroxybenzoate is an organic compound with the molecular formula C13H17NO4. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is esterified with a morpholine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-ylethyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-(4-morpholinyl)ethanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol or toluene, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-ylethyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-morpholin-4-ylethyl 4-hydroxybenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development for various diseases.

    Industry: Utilized in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 2-morpholin-4-ylethyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-morpholin-4-ylethyl 4-hydroxybenzoate is unique due to the presence of both the morpholine and 4-hydroxybenzoate moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-morpholin-4-ylethyl 4-hydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c15-12-3-1-11(2-4-12)13(16)18-10-7-14-5-8-17-9-6-14/h1-4,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSLXVBGYKJOJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC(=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201234
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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